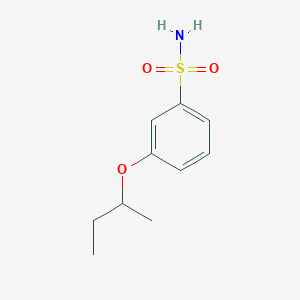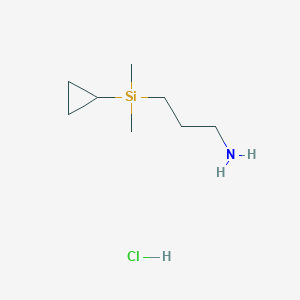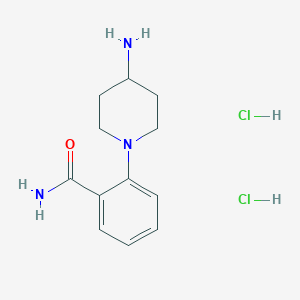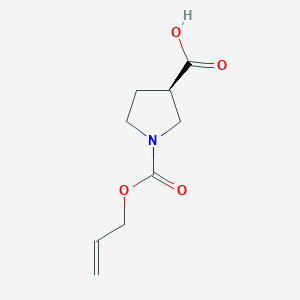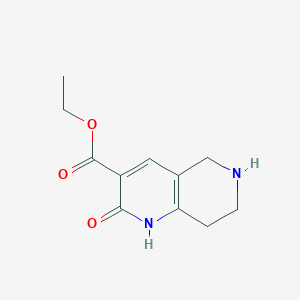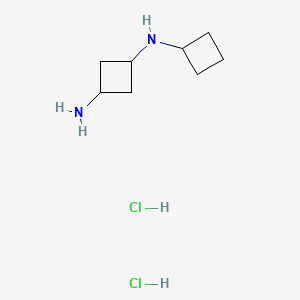
rac-(1r,3r)-N1-cyclobutylcyclobutane-1,3-diamine dihydrochloride, trans
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
rac-(1r,3r)-N1-cyclobutylcyclobutane-1,3-diamine dihydrochloride, trans: is a chemical compound characterized by its unique structure, which includes a cyclobutyl group and a cyclobutane ring
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of rac-(1r,3r)-N1-cyclobutylcyclobutane-1,3-diamine dihydrochloride, trans can be achieved through several methods. One common approach involves the palladium-catalyzed cross-coupling reaction, which is known for its efficiency in forming carbon-carbon bonds. Other methods include the Sonogashira coupling reaction and the Suzuki-Miyaura coupling reaction.
Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale reactions using similar catalytic processes. The choice of method depends on factors such as yield, cost, and scalability. Optimization of reaction conditions, such as temperature, pressure, and solvent choice, is crucial for maximizing efficiency and purity.
Chemical Reactions Analysis
Types of Reactions: rac-(1r,3r)-N1-cyclobutylcyclobutane-1,3-diamine dihydrochloride, trans undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen. Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen. Common reducing agents include lithium aluminum hydride and sodium borohydride.
Substitution: This reaction involves the replacement of one atom or group with another.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Halogens in the presence of a catalyst.
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield cyclobutanone derivatives, while reduction may produce cyclobutanol derivatives.
Scientific Research Applications
rac-(1r,3r)-N1-cyclobutylcyclobutane-1,3-diamine dihydrochloride, trans has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties, including its role as a precursor in drug synthesis.
Industry: Utilized in the development of new materials and polymers.
Mechanism of Action
The mechanism of action of rac-(1r,3r)-N1-cyclobutylcyclobutane-1,3-diamine dihydrochloride, trans involves its interaction with specific molecular targets. These interactions can lead to various biological effects, depending on the context. The compound may bind to enzymes or receptors, modulating their activity and influencing cellular pathways.
Comparison with Similar Compounds
- rac-(1R,3R)-3-Chlorocyclopentan-1-amine hydrochloride, trans
- rac-(1R,3R)-3-(1H-Pyrazol-1-yl)cyclobutan-1-amine dihydrochloride, trans
- rac-(1R,3R)-3-[(1H-1,2,3-Triazol-1-yl)methyl]cyclobutan-1-amine dihydrochloride, trans
Comparison: Compared to these similar compounds, rac-(1r,3r)-N1-cyclobutylcyclobutane-1,3-diamine dihydrochloride, trans is unique due to its specific structural features and reactivity. Its cyclobutyl group and cyclobutane ring confer distinct chemical properties, making it valuable for specific applications in research and industry.
Properties
Molecular Formula |
C8H18Cl2N2 |
|---|---|
Molecular Weight |
213.15 g/mol |
IUPAC Name |
1-N-cyclobutylcyclobutane-1,3-diamine;dihydrochloride |
InChI |
InChI=1S/C8H16N2.2ClH/c9-6-4-8(5-6)10-7-2-1-3-7;;/h6-8,10H,1-5,9H2;2*1H |
InChI Key |
UQOBJFHXTMHIIB-UHFFFAOYSA-N |
Canonical SMILES |
C1CC(C1)NC2CC(C2)N.Cl.Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


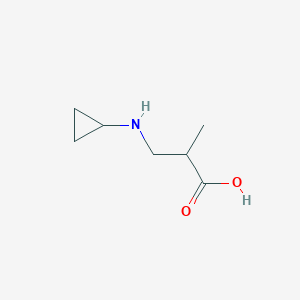
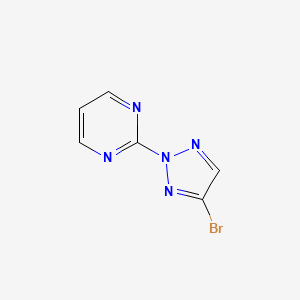

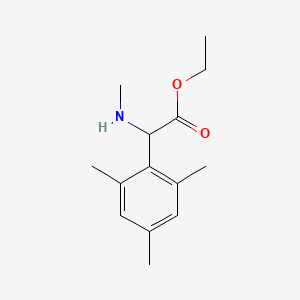

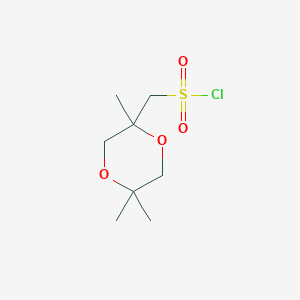
![[2-(aminomethyl)-1H-imidazol-4-yl]methanoldihydrochloride](/img/structure/B13504639.png)

